1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid
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Overview
Description
1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H16F3NO4 It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Protection with Boc Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected nitrogen, using reagents like alkyl halides or acyl chlorides.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, thereby influencing their pharmacokinetic properties .
Comparison with Similar Compounds
1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-4-Trifluoromethyl-pyrrolidine-2-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position on the pyrrolidine ring.
1-Boc-5-Methyl-pyrrolidine-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
1-Boc-5-Trifluoromethyl-pyrrolidine-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting the compound’s reactivity and applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWYRHWSBFSGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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